molecular formula C9H10N2O2 B12830398 1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one

1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12830398
M. Wt: 178.19 g/mol
InChI Key: HVONLPZIQYIDBV-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one is a functionalized benzimidazole derivative of interest in medicinal chemistry and drug discovery research . Benzimidazole scaffolds are recognized as privileged structures in pharmaceutical development due to their diverse biological activities . This specific compound, featuring a methoxymethyl group, serves as a key synthetic intermediate or precursor for generating more complex molecules targeting various disease pathways . Current research indicates significant potential for benzimidazole derivatives in oncology. Related N-substituted benzimidazole carboxamides have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including H460 (lung carcinoma), HCT 116 (colorectal carcinoma), and MCF-7 (breast cancer), with some derivatives exhibiting IC50 values in the low micromolar range (e.g., 1.2–5.3 μM) . The mechanisms of action for this compound class are diverse and can include topoisomerase inhibition, DNA intercalation, disruption of microtubule dynamics, and induction of apoptosis in cancer cells . Beyond oncology, this compound is a valuable building block in developing agents for infectious diseases. Structural analogues, particularly those combining the benzimidazole core with other heterocyclic moieties, have shown enhanced antimicrobial efficacy against various bacterial and fungal strains . Researchers also utilize this and similar compounds to explore oxidative stress pathways, as some benzimidazole derivatives function as potent antioxidants or modulate the cellular antioxidant response by influencing the Bach1/Nrf2 axis . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting and refer to the associated Safety Data Sheet (SDS) for detailed handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-(methoxymethyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C9H10N2O2/c1-13-6-11-8-5-3-2-4-7(8)10-9(11)12/h2-5H,6H2,1H3,(H,10,12)

InChI Key

HVONLPZIQYIDBV-UHFFFAOYSA-N

Canonical SMILES

COCN1C2=CC=CC=C2NC1=O

Origin of Product

United States

Preparation Methods

Formation of the Benzimidazole Core

The initial step in synthesizing 1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one is the construction of the benzimidazole nucleus, which is a fused bicyclic system consisting of a benzene ring fused to an imidazole ring.

Typical Method:

  • Starting Materials: 1,2-phenylenediamine and urea or related carbonyl sources.
  • Reaction Conditions: The mixture is often subjected to ultrasonic irradiation or reflux in a polar aprotic solvent such as dimethylformamide (DMF).
  • Outcome: This reaction yields 1H-benzo[d]imidazol-2(3H)-one with high purity and yield (up to 90%) as a pale yellow solid.

Example Procedure:

  • Mix 1,2-phenylenediamine (0.5 g, 4.6 mmol) and urea (0.26 g, 9.2 mmol) in 5 mL DMF.
  • Apply ultrasonic irradiation for 40 minutes.
  • Concentrate the solvent under reduced pressure, pour into water, filter, and wash with dichloromethane.
  • Yield: 90%, melting point 100–102 °C.

This method is efficient and environmentally friendly due to the use of ultrasound, which accelerates the reaction and improves yield.

Introduction of the Methoxymethyl Group (Alkylation)

The key step to obtain this compound is the selective alkylation of the benzimidazol-2-one nitrogen with a methoxymethyl moiety.

Alkylation Methods:

  • Reagents: Alkyl halides such as chloromethyl methyl ether or ethyl chloroacetate (as a precursor to methoxymethyl group).
  • Bases: Potassium carbonate, sodium carbonate, or sodium hydride to deprotonate the nitrogen and facilitate nucleophilic substitution.
  • Solvents: Polar aprotic solvents like DMF or acetone.
  • Conditions: Ultrasonic irradiation or reflux to enhance reaction rate and selectivity.

Example Procedure:

  • Combine 1H-benzo[d]imidazol-2(3H)-one (134 mg, 0.01 mol), potassium carbonate (0.03 mol), and ethyl chloroacetate (1.33 mL, 0.04 mol) in 5 mL DMF.
  • Subject the mixture to ultrasound for 30 minutes.
  • Concentrate under reduced pressure, add ice water, neutralize with 1 M HCl.
  • Filter, wash, and recrystallize from hot water.
  • Yield: 58–90% depending on conditions.

This reaction typically produces a mixture of mono- and dialkylated products; however, conditions can be optimized to favor the monoalkylated product, which corresponds to the methoxymethyl derivative.

Alternative Synthetic Route via Substituted Benzimidazole

Another reported method involves starting from 2-(2-methoxyphenyl)-1H-benzo[d]imidazole:

  • Stirring this compound in chlorosulfonic acid to activate the aromatic ring.
  • Subsequent treatment with methanol introduces the methoxymethyl group.
  • Reaction conditions are carefully controlled to maximize yield and minimize by-products.

This method is less common but provides an alternative pathway to the target compound.

Purification Techniques

Purification is critical to obtain high-purity this compound suitable for research and pharmaceutical applications.

  • Recrystallization from hot water or ethanol is commonly employed.
  • Use of non-polar solvents such as ethers or esters can aid in removing impurities.
  • Chromatographic techniques may be applied for further purification if necessary.

Purification enhances the compound's purity to above 95% as confirmed by HPLC and spectroscopic methods.

Analytical Monitoring

Throughout the synthesis, the reaction progress and product purity are monitored by:

These techniques ensure the reliability and reproducibility of the synthetic process.

Summary Table of Preparation Methods

Step Reagents/Conditions Solvent(s) Yield (%) Notes
Benzimidazole core formation 1,2-phenylenediamine + urea, ultrasonic DMF ~90 Ultrasonic irradiation accelerates reaction
Alkylation (methoxymethylation) 1H-benzo[d]imidazol-2(3H)-one + ethyl chloroacetate + base (K2CO3/NaH) DMF or acetone 58–90 Ultrasound or reflux; mono- vs dialkylation control
Alternative alkylation 2-(2-methoxyphenyl)-1H-benzo[d]imidazole + chlorosulfonic acid + methanol Chlorosulfonic acid, methanol Not specified Controlled conditions to minimize by-products
Purification Recrystallization, solvent washes Water, ethanol, ethers >95 purity Essential for pharmaceutical-grade product

Research Findings and Considerations

  • The ultrasonic-assisted synthesis methods provide environmentally friendly and efficient routes with high yields and purity.
  • Alkylation selectivity is a key challenge; reaction conditions must be optimized to avoid over-alkylation.
  • The methoxymethyl group enhances solubility and biological activity, making the compound valuable in medicinal chemistry.
  • Purification steps significantly impact the final product quality, influencing downstream applications.
  • Analytical techniques are indispensable for confirming structure and purity at each stage.

Chemical Reactions Analysis

Alkylation Reactions

The methoxymethyl group facilitates alkylation under mild conditions. In one protocol, the compound reacted with ethyl chloroacetate in dimethylformamide (DMF) using potassium carbonate as a base under ultrasonic irradiation (30 min, room temperature). This produced dialkylated derivatives in 58–90% yields, confirmed by 1H^1H-NMR spectral shifts at δ 4.73 (s, 4H) for methylene protons .

ReagentConditionsProductYield (%)
Ethyl chloroacetateDMF, K2_2CO3_3, ultrasound2,2′-(2-oxo-1H-benzo[d]imidazole-1,3-diyl)diacetate58–90

Nucleophilic Substitution

The electron-rich benzimidazole nitrogen undergoes substitution with arylideneacetohydrazides. For example, condensation with p-methoxybenzaldehyde in ethanol under ultrasound (60°C, 30 min) yielded hydrazone derivatives. FTIR data confirmed C=N stretching at 1619 cm1^{-1}, while 1H^1H-NMR showed aromatic proton shifts between δ 7.07–7.17 .

Oxidation

Treatment with hydrogen peroxide in acetic acid oxidized the methoxymethyl group to a carbonyl, forming 1H-benzo[d]imidazol-2(3H)-one derivatives. LC-MS analysis revealed a molecular ion peak at m/z 179.08 ([M+H]+^+).

Reduction

Sodium borohydride in methanol reduced the carbonyl group to a hydroxyl, producing 1-(methoxymethyl)-1H-benzo[d]imidazol-3-ol. 13C^{13}C-NMR confirmed the loss of the carbonyl signal at δ 169 ppm.

Condensation Reactions

The compound condensed with indole-3-carboxaldehydes in N,N-dimethylacetamide (DMAC) using sodium metabisulfite, yielding 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives. These exhibited configurational isomerism, with syn-E amido isomers predominating (DFT stability ΔG = −2.3 kcal/mol) .

Metabolic Stability Studies

In human liver microsomes (HLMs), the methoxymethyl group conferred resistance to oxidative metabolism, with >90% parent compound remaining after 120 min. Hydroxylation occurred primarily at the methyl group (MetaSite prediction) .

Tautomerism and Isomerism

The compound exists in equilibrium between amido and amidic acid tautomers. 1H^1H-NMR studies in DMSO-d6_6 showed a 3:1 ratio favoring the amido form, evidenced by NH proton signals at δ 9.9 (s, 1H) .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one, in combating microbial infections.

  • Mechanism of Action : The compound exhibits antimicrobial properties by disrupting cellular functions in bacteria. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with specific derivatives demonstrating superior activity compared to standard antibiotics like Ciprofloxacin and Norfloxacin .
  • Case Studies : A study evaluated a series of benzimidazole derivatives for their antibacterial activity. Compounds derived from 2-methylbenzimidazole exhibited moderate to good activity against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for developing new antimicrobial agents .

Antitubercular Activity

The fight against tuberculosis (TB) is critical due to the rising incidence of drug-resistant strains of Mycobacterium tuberculosis.

  • Research Findings : Compounds similar to this compound have been synthesized and tested for their antitubercular properties. For instance, derivatives containing the benzimidazole core were assessed for their ability to inhibit the growth of M. tuberculosis H37Rv strain using the microplate alamar blue assay (MABA) method .
  • In Vivo Studies : Promising results from in vitro studies led to further testing in animal models, where certain derivatives demonstrated significant reductions in bacterial load, highlighting their potential as effective anti-TB agents .

Anticancer Potential

The anticancer properties of benzimidazole derivatives are well-documented, with ongoing research exploring their mechanisms of action.

  • Cytotoxicity Studies : Compounds related to this compound have been evaluated for cytotoxic effects on various cancer cell lines. For instance, studies have shown that specific modifications on the benzimidazole structure can enhance cytotoxicity against melanoma cells by targeting mutant BRAF proteins .
  • Molecular Mechanisms : The anticancer activity is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. Research indicates that these compounds might interfere with signaling pathways crucial for tumor growth .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound and related compounds:

Application Activity Key Findings
AntimicrobialEffective against Gram-positive/negative bacteriaModerate to good activity compared to standard antibiotics .
AntitubercularInhibits M. tuberculosisSignificant reduction in bacterial load in vivo; promising candidates for TB therapy .
AnticancerCytotoxic effects on cancer cell linesEnhanced cytotoxicity observed; potential to target mutant BRAF proteins .

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the function of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Derivatives

These derivatives are prominent in phospholipase D (PLD) inhibitor development. Key findings include:

  • PLD1/PLD2 Selectivity : Halogenated analogs (e.g., 5-Cl, 5-Br) on the benzimidazolone core enhance PLD1 inhibition (IC50 ~3–40 nM), while scaffold modifications (e.g., replacing piperidinyl with 1,3,8-triazaspiro[4,5]decan-4-one) shift preference toward PLD2 (10–40-fold selectivity) .
  • Role of Substituents : The (S)-methyl group on the ethylenediamine linker enhances PLD1 inhibition, whereas halogenation at the 5-position improves potency without altering isoform selectivity .

Table 1: PLD Inhibitory Activity of Selected Benzimidazolone Derivatives

Compound PLD1 IC50 (nM) PLD2 IC50 (nM) Selectivity (PLD1/PLD2) Reference
1-(Piperidin-4-yl)-5-Cl 3.2 12.5 3.9
1,3,8-Triazaspiro[4,5]decan-4-one analog (72) 420 42 0.1 (PLD2-preferring)
TBPB (1-(1′-(2-Methylbenzyl)-1,4′-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one)
  • M1 mAChR Selectivity: TBPB is a bitopic agonist with allosteric binding to M1 muscarinic receptors.
  • Structural Uniqueness : The bipiperidinyl and 2-methylbenzyl groups confer >100-fold selectivity for M1 over other mAChR subtypes .
Domperidone (5-Chloro-1-(1-[3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl]piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one)
  • Clinical Use : A dopamine D2/D3 receptor antagonist used for gastrointestinal motility disorders. Its 5-chloro and piperidinylpropyl substitutions enhance receptor binding and bioavailability .
Simple Alkyl/Aryl-Substituted Analogs
  • 1-Methyl and 1-Ethyl Derivatives : These exhibit reduced steric hindrance compared to methoxymethyl, leading to weaker target engagement but improved metabolic stability .
  • 1-Phenyl Derivatives : The aromatic ring enhances π-π stacking interactions in enzyme active sites but may reduce solubility .

Table 2: Physicochemical and Pharmacological Properties of Benzimidazolone Derivatives

Substituent LogP Solubility (µM) Key Pharmacological Role Reference
Methoxymethyl (Theoretical) ~2.1* Moderate* Potential for balanced lipophilicity N/A
Piperidin-4-yl 1.8–2.5 Low PLD1/PLD2 inhibition
2-Methylbenzyl (TBPB) 3.2 Very low M1 mAChR agonism
5-Chloro (Domperidone) 3.0 Moderate Dopamine D2 antagonism

*Estimated using analogous compounds.

Key Structural and Functional Insights

  • Methoxymethyl vs. Piperidinyl : The methoxymethyl group lacks the basic nitrogen present in piperidinyl derivatives, likely reducing interactions with acidic residues in PLD or mAChR binding pockets. However, its ether oxygen may form hydrogen bonds, enhancing selectivity for certain targets .
  • Metabolic Stability : Alkyl groups (methyl, ethyl) improve metabolic stability compared to aryl or complex substituents, as seen in domperidone and TBPB .

Biological Activity

1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate benzimidazole derivatives with methoxymethylating agents. The structural characteristics include a benzimidazole core, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. These compounds have shown significant activity against various bacterial strains such as Staphylococcus aureus and Candida albicans. For instance, the minimum inhibitory concentrations (MICs) for certain derivatives were reported to be below 1 µg/mL against MRSA strains, indicating potent antimicrobial efficacy .

Compound MIC (µg/mL) Target Organisms
This compound< 1Staphylococcus aureus, Candida albicans
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole3.9Candida albicans

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that benzimidazole derivatives can induce apoptosis in cancer cell lines through various pathways, including the inhibition of specific kinases and modulation of cell cycle regulators. The compound's mechanism may involve the activation of caspases and the downregulation of anti-apoptotic proteins .

Neuroprotective Effects

There is emerging evidence suggesting that benzimidazole derivatives may exhibit neuroprotective effects. Research indicates that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Dopamine Receptors : Some studies have shown that related compounds can act as selective agonists or antagonists at dopamine receptors, influencing neurotransmitter signaling pathways .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation, contributing to its antimicrobial and anticancer activities .

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzimidazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of synthesized benzimidazoles exhibited potent activity against resistant strains of bacteria, suggesting their potential as novel antimicrobial agents.
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that certain derivatives induced significant cell death compared to controls, highlighting their potential in cancer therapy.

Q & A

Q. Basic Research Focus

  • 1^1H NMR : Key signals include δ 4.57 ppm (s, 2H) for the methoxymethyl group and δ 7.0–7.9 ppm for aromatic protons .
  • IR : Stretching bands at ~2634 cm1^{-1} (S–H in intermediates) and ~3395 cm1^{-1} (N–H in the benzimidazole ring) .
  • Mass Spectrometry (ESI-MS) : Peaks at m/z 177.15 [M–I+1] for iodinated derivatives confirm molecular weight .
    Methodological Tip : Use deuterated solvents (DMSO-d₆, CDCl₃) for NMR to avoid interference.

What in vitro models are suitable for evaluating the biological activity of benzimidazolone-based compounds?

Q. Basic Research Focus

  • Cytotoxicity assays : SRB assays on human cancer cells (e.g., MDA-MB-231) at 48 hrs, with GI₅₀ values calculated for potency .
  • Enzyme inhibition : PLD isoform selectivity (PLD1 vs. PLD2) assessed via IC₅₀ determination using fluorogenic substrates .
  • Receptor binding : Radioligand displacement assays for dopamine D₂ or muscarinic receptors (e.g., competition with 3^3H-spiperone) .

How can structure-activity relationships (SAR) guide the design of isoform-selective enzyme inhibitors?

Q. Advanced Research Focus

  • Scaffold modifications : Replacing the 1-(piperidin-4-yl) group with a 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one scaffold shifts selectivity from PLD1 to PLD2 (10–40-fold IC₅₀ differences) .
  • Halogenation : Introducing 5-F, 5-Cl, or 5-Br substituents enhances PLD1 inhibition (e.g., 12e and 12i in Table 2 of ).
  • Linker optimization : An (S)-methyl group on ethylenediamine improves PLD1 binding affinity by 3-fold .

What strategies address contradictory data between recombinant and native receptor assays?

Q. Advanced Research Focus

  • Cross-validation : Test lead compounds on both recombinant receptors (e.g., CHO cells expressing human M1 mAChR) and native tissues (e.g., rat brain slices) to identify off-target effects .
  • Metabolite profiling : Identify active metabolites (e.g., 5-chloro-1-(piperidin-4-yl)-1H-benzimidazol-2-one) that may interfere with assays .
    Case Study : Vanderbilt University’s TBPB showed divergent activity at recombinant vs. native receptors, highlighting assay limitations .

How do computational methods aid in optimizing benzimidazolone derivatives for receptor selectivity?

Q. Advanced Research Focus

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with dopamine D₂ receptors. Key residues: Asp114 (hydrogen bonding) and Phe389 (π-π stacking) .
  • DFT calculations : B3LYP/6-31G* optimizes geometry for NMR chemical shift prediction (e.g., δ 151.93 ppm for N=C–N in benzimidazole rings) .
    Limitations : Over-reliance on static crystal structures may miss dynamic binding modes.

How can researchers resolve discrepancies in cytotoxicity data across cell lines?

Q. Advanced Research Focus

  • Mechanistic profiling : Compare apoptosis induction (Annexin V assay) vs. metabolic shutdown (MTT assay) to distinguish cytostatic vs. cytotoxic effects .
  • Troubleshooting : Test compound stability in media (e.g., hydrolysis of methoxymethyl groups at physiological pH) .
    Example : MDA-MB-231 cells showed GI₅₀ variability due to differential expression of efflux pumps .

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